molecular formula C10H18O3 B1380542 2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers CAS No. 1803594-07-1

2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers

Cat. No. B1380542
CAS RN: 1803594-07-1
M. Wt: 186.25 g/mol
InChI Key: KKAYYILOIWIYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers”, also known as TBCA, is a chemical compound that has become a topic of interest in scientific research in recent years. It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid . The InChI code is InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) . The SMILES representation is CC©©OC1CC(C1)CC(=O)O .


Physical And Chemical Properties Analysis

This compound appears as an oil . The storage temperature is -10 °C . More detailed physical and chemical properties may be available in specialized chemical databases.

Scientific Research Applications

Cyclodimerization and Structural Elucidation

A study by Nesvadba et al. (2001) explored the cyclodimerization reactions of similar structures, offering insights into the thermal behaviors and structural elucidations of cyclobutyl-acetic acid derivatives. This research contributes to understanding the reactive potential and applications of cyclobutyl compounds in synthesizing complex molecular structures (Nesvadba, P., Rzadek, P., & Rist, G., 2001).

Synthesis of Cysteine Proteinase Inhibitors

Sakaki, T., and Ando, R. (2007) reported on the use of a stable precursor related to the tert-butoxy cyclopropanone acetal in the practical synthesis of cysteine proteinase inhibitors. This highlights the compound's utility in synthesizing biologically active molecules, showcasing its potential in medicinal chemistry applications (Sakaki, T., & Ando, R., 2007).

Cyclization of Amino Acids

Research on the cyclization of amino acid derivatives by Tyuneva et al. (2011) reveals the chemical versatility of tert-butoxy related compounds in generating furan derivatives. This study provides a foundational understanding of how these compounds can be manipulated to form cyclic structures, which are valuable in pharmaceutical and material sciences (Tyuneva, A. et al., 2011).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Synthesis

Iminov et al. (2015) described a multigram synthesis method for fluoroalkyl-substituted pyrazole-4-carboxylic acids using tert-butyl derivatives. This work emphasizes the role of tert-butoxy compounds in facilitating the introduction of fluoroalkyl groups into organic molecules, which is significant for the development of agrochemicals and pharmaceuticals (Iminov, R. T. et al., 2015).

Regioselectivity in Cyclopalladation

Mawo et al. (2007) investigated the cyclopalladation of tert-butyl-oxazoline derivatives, demonstrating the influence of tert-butoxy groups on the regioselectivity of metal-mediated cyclizations. This research illustrates the strategic use of tert-butoxy substituents in directing the outcomes of complex metal-organic reactions, relevant for catalysis and synthetic chemistry (Mawo, R. Y. et al., 2007).

Safety and Hazards

Safety data for this product is currently unavailable online . For detailed safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer or supplier.

Biochemical Analysis

Biochemical Properties

2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of the ester bond and the formation of the corresponding alcohol and acid .

Cellular Effects

The effects of this compound, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound, is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound, within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the cell via organic anion transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interaction with other biomolecules and its overall efficacy in biochemical reactions .

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAYYILOIWIYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244311
Record name Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803594-07-1
Record name Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803594-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.